- Enantioselective bioconversion using Escherichia coli cells expressing Saccharomyces cerevisiae reductase and Bacillus subtilis glucose dehydrogenase, Journal of Microbiology and Biotechnology, 2010, 20(9), 1300-1306

Cas no 90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%))

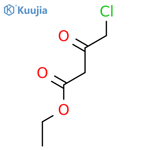

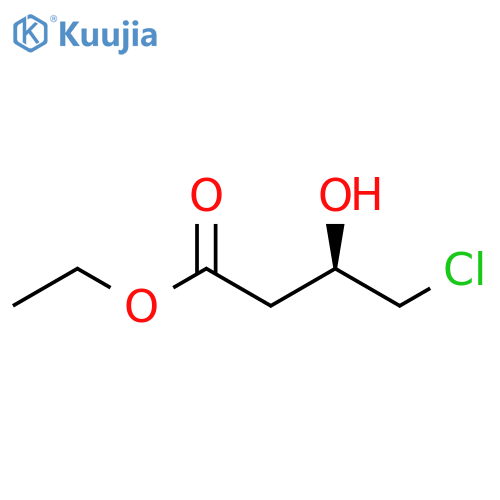

90866-33-4 structure

Nome del prodotto:(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)

Numero CAS:90866-33-4

MF:C6H11ClO3

MW:166.602741479874

MDL:MFCD00211242

CID:61451

PubChem ID:2734445

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Proprietà chimiche e fisiche

Nomi e identificatori

-

- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

- (R)-(+)-4-Chloro-3-hydroxybutyric acid ethyl ester

- R-4-Chloro-3-hydroxybutyric acid ethyl ester

- (R)-Ethyl 4-chloro-3-hydroxybutanoate

- Ethyl (R)-4-Chloro-3-hydroxybutyrate

- (R)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester

- ethyl (3R)-4-chloro-3-hydroxybutanoate

- Ethyl (R)-4-Chloro-3-hydroxybutyrate

- 4-Chloro-3-hydroxybutyric acid ethyl ester

- Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate

- ethyl (r)-4-chloro-3-hydroxybutanoate

- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3R)-

- (S)-4-Chloro-3-hydroxy-butyric acid ethyl ester

- PubChem5919

- KSC490

- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)- (ZCI)

- (+)-Ethyl 4-chloro-3-hydroxybutyrate

- (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester

- (R)-Ethyl 4-chloro-3-hydroxyl butanoate

- Ethyl (R)-γ-chloro-β-hydroxybutyrate

- (R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)

- 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)-

- C1733

- SCHEMBL96009

- 90866-33-4

- DTXSID20370313

- Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (R)-

- MFCD00211242

- AS-14909

- ethyl (+) (R)-4-chloro-3-hydroxybutyrate

- CS-W010802

- (R)-(+)-ETHYL-4-CHLORO 3-HYDROXYBUTANOATE

- ZL59XVD2RW

- Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 96%

- Ethyl (3R)-(+)-4-Chloro-3-hvdroxybutyrate

- AC-5620

- AC-32125

- BCP23440

- EN300-102988

- (R)-Ethyl4-chloro-3-hydroxybutanoate

- AKOS007930015

- ethyl-4-chloro-3(R)-hydroxybutyrate

-

- MDL: MFCD00211242

- Inchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1

- Chiave InChI: ZAJNMXDBJKCCAT-RXMQYKEDSA-N

- Sorrisi: C([C@@H](O)CCl)C(=O)OCC

Proprietà calcolate

- Massa esatta: 166.04000

- Massa monoisotopica: 166.04

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 5

- Complessità: 105

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.4

- Superficie polare topologica: 46.5

- Carica superficiale: 0

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido trasparente incolore

- Densità: 1.19 g/mL at 25 °C(lit.)

- Punto di fusione: 93-95 °C

- Punto di ebollizione: 93-95 °C/5 mmHg(lit.)

- Punto di infiammabilità: Gradi Fahrenheit:235,4°F

Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.453(lit.)

- PSA: 46.53000

- LogP: 0.53930

- Rotazione specifica: 14 º (neat)

- Solubilità: Impossibile miscelare o difficile miscelare in acqua

- Attività ottica: [α]23/D +14°, neat

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H318

- Dichiarazione di avvertimento: P280,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 2810

- WGK Germania:3

- Codice categoria di pericolo: 41

- Istruzioni di sicurezza: S26-S36

-

Identificazione dei materiali pericolosi:

- Termine di sicurezza:6.1

- Gruppo di imballaggio:III

- Condizioni di conservazione:Sealed in dry,2-8°C

- Frasi di rischio:R41

- Classe di pericolo:6.1

- PackingGroup:III

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Dati doganali

- CODICE SA:2942000000

- Dati doganali:

Codice doganale cinese:

2918199090Panoramica:

SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046550-500g |

(R)-Ethyl 4-chloro-3-hydroxybutanoate |

90866-33-4 | 98% | 500g |

¥2752.00 | 2024-04-25 | |

| abcr | AB171241-100 g |

(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |

90866-33-4 | 95% | 100 g |

€766.70 | 2023-07-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18553-5g |

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, 97%, ee 96% |

90866-33-4 | ee 96% | 5g |

¥4568.00 | 2023-03-01 | |

| TRC | E901985-5g |

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |

90866-33-4 | 5g |

$138.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-234908-1 g |

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, |

90866-33-4 | 1g |

¥451.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R804936-1g |

90866-33-4 | 95% | 1g |

¥39.00 | 2022-08-31 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R30750-100g |

(R)-Ethyl 4-chloro-3-hydroxybutanoate |

90866-33-4 | 100g |

¥876.0 | 2021-09-08 | ||

| Enamine | EN300-102988-5.0g |

ethyl (3R)-4-chloro-3-hydroxybutanoate |

90866-33-4 | 95% | 5g |

$83.0 | 2023-06-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014121-25g |

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) |

90866-33-4 | 95% | 25g |

¥213 | 2024-05-21 | |

| abcr | AB171241-10 g |

(R)-4-Chloro-3-hydroxybutyric acid ethyl ester, 95%; . |

90866-33-4 | 95% | 10g |

€83.50 | 2023-01-28 |

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Glucose , NADP Catalysts: Glucose dehydrogenase , Reductase Solvents: Water ; 180 min, pH 7.5, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 7.5, 30 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 8 - 10 h, 60 °C

Riferimento

- pH-controlled regioselective nucleophilic ring-opening of epoxide: an improved process for the preparation of (R)-(-)- or (S)-(+)-3-hydroxytetrahydrofuran, Organic & Biomolecular Chemistry, 2022, 20(34), 6863-6868

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Glucose , NADP , NAD , Glucose 6-phosphate , Isopropanol , Allyl bromide , Sodium hydroxide , Sodium phosphate , Magnesium chloride Catalysts: Glucose 6-phosphate dehydrogenase , Hexokinase , Alcohol dehydrogenase Solvents: Butyl acetate , Water ; 1 h, pH 7.0, 30 °C; 4 h, pH 7.0, 30 °C; 6 h, pH 7.0, 30 °C

Riferimento

Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide

,

Journal of Industrial Microbiology & Biotechnology,

2007,

34(2),

151-156

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Glucose , NADP , Sodium carbonate Catalysts: Copper ; pH 7, 30 °C

Riferimento

Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases

,

Biochemical Engineering Journal,

2022,

178,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Glucose Catalysts: Glucose 6-phosphate dehydrogenase , NADP-dependent alc. dehydrogenase Solvents: Water ; pH 6, 32 °C

Riferimento

- Asymmetric reduction of ethyl 4-chloroacetoacetate to R-(+)-4-chloro-3-hydroxybutyrate by recombinant Escherichia coli strains, Huaxue Fanying Gongcheng Yu Gongyi, 2006, 22(4), 350-355

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: NADPH , 2-(1-Oxopropoxy)acetaldehyde Catalysts: Aldo-keto reductase Solvents: Water ; 12 h, pH 7, 50 °C

Riferimento

- Biocatalytic properties of a recombinant aldo-keto reductase with broad substrate spectrum and excellent stereoselectivity, Applied Microbiology and Biotechnology, 2011, 89(4), 1111-1118

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium trichloride , (R)-MeO-BIPHEP Solvents: Methanol

Riferimento

- Asymmetric hydrogenation reactions using a practical in situ generation of chiral ruthenium-diphosphine catalysts from anhydrous RuCl3, Tetrahedron, 2001, 57(13), 2563-2568

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Glucose , L-Glutamine , (+)-Xylose , β-Cyclodextrin Solvents: Butyl acetate , Water ; 24 h, pH 6.5, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5

Riferimento

- Effective biosynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate by supplementation of L-glutamine, D-xylose and β-cyclodextrin in n-butyl acetate-water media, Journal of Biotechnology, 2015, 203, 62-67

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: NADPH , Glucose dehydrogenase , Reductase Solvents: Water

Riferimento

- Asymmetric reduction of β-keto esters with an enzyme from bakers' yeast, Bulletin of the Chemical Society of Japan, 1994, 67(2), 524-8

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Glucose , NADPH Solvents: Water ; 7 h, pH 6.0, rt

Riferimento

- Efficient production of recombinant aldehyde reductase and its application for asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate, Preparative Biochemistry & Biotechnology, 2005, 35(3), 203-215

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Isopropanol , Water , Glycine, L-γ-glutamyl-L-cysteinyl-, compd. with 2-hydroxy-N,N,N-trimethylethanam… ; 2 h, pH 7.5, 30 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Riferimento

- Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent, Bioprocess and Biosystems Engineering, 2023, 46(9), 1293-1302

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: NADP Catalysts: Iron oxide (Fe3O4) (supported on helical multi-walled carbon nanotubes) , Carbon , Aldo-keto reductase ; 8 h, 35 °C

Riferimento

- Chemoenzymatic catalysis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate by aldo-keto reductase coupled with composite Fe3O4 nanozyme scaffold, Chemical Engineering Science, 2022, 261,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Glucose , NADH Catalysts: 2613440-02-9 Solvents: Water ; 840 min, pH 7, 30 °C

Riferimento

- Preparation of combined cross-linked enzyme aggregates and its application in synthesis of chiral alcohols by the asymmetric reduction of carbanyl group, Gaodeng Xuexiao Huaxue Xuebao, 2018, 39(1), 54-63

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Water ; 72 h, 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

Diplogelasinospora grovesii IMI 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones

,

Tetrahedron: Asymmetry,

2004,

15(6),

951-962

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Raw materials

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Preparation Products

(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%) Letteratura correlata

-

Zhiqin Xu,Yaling Mo,Zhengwen Li,Shurong Ban,Heng Song Org. Biomol. Chem. 2023 21 6397

90866-33-4 ((R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)) Prodotti correlati

- 2171694-23-6(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-hydroxypyrrolidine-3-carboxylic acid)

- 850909-77-2(4-butyl(methyl)sulfamoyl-N-(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 4773-96-0(Mangiferin)

- 1261170-79-9(M-COUMARIC ACID-[13C3])

- 63064-31-3(Toluene-4-Sulfonic Acid 2-Cyclopropyl-Ethyl Ester)

- 1427363-77-6((2-Ethyl-3-methylphenyl)methanol)

- 1155000-26-2(2-chloro-N-5-(dimethylsulfamoyl)-2-methoxyphenylpropanamide)

- 1187318-52-0(3-Bromo-5-fluoro-2-methylbenzoic acid)

- 623116-24-5((2Z)-2-(4-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)

- 2169513-29-3(2-(1-amino-2,2-dimethylpropyl)-4-ethylphenol)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90866-33-4)Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90866-33-4)(R)-Ethyl 4-Chloro-3-hydroxybutanoate (~90%)

Purezza:99%

Quantità:500g

Prezzo ($):283.0